molecular formula C8H5Cl3O2 B091251 (4-Chlorophenyl) 2,2-dichloroacetate CAS No. 18133-57-8

(4-Chlorophenyl) 2,2-dichloroacetate

Cat. No. B091251
CAS RN: 18133-57-8
M. Wt: 239.5 g/mol
InChI Key: XBXQIOFECZDDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl) 2,2-dichloroacetate, also known as CPDCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDCA is a derivative of dichloroacetic acid (DCA), which has been studied for its anticancer properties. CPDCA is a promising compound that has shown potential in the treatment of various diseases, including cancer.

Mechanism Of Action

The mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that plays a crucial role in the regulation of glucose metabolism in cancer cells. Inhibition of PDK leads to the activation of pyruvate dehydrogenase (PDH), which promotes the production of ATP and induces apoptosis in cancer cells.

Biochemical And Physiological Effects

(4-Chlorophenyl) 2,2-dichloroacetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, improve glucose metabolism in diabetic animals, and reduce inflammation in animal models. (4-Chlorophenyl) 2,2-dichloroacetate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

(4-Chlorophenyl) 2,2-dichloroacetate has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. (4-Chlorophenyl) 2,2-dichloroacetate is also stable and can be stored for extended periods without degradation. However, (4-Chlorophenyl) 2,2-dichloroacetate has some limitations for lab experiments. The compound is highly reactive and can form adducts with other molecules, which may complicate experimental analysis.

Future Directions

There are several future directions for the study of (4-Chlorophenyl) 2,2-dichloroacetate. One area of research is the development of (4-Chlorophenyl) 2,2-dichloroacetate derivatives with improved therapeutic properties. Another area of research is the study of the mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate. Understanding the molecular mechanism of (4-Chlorophenyl) 2,2-dichloroacetate could lead to the development of more effective therapies. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4-Chlorophenyl) 2,2-dichloroacetate could provide valuable information for the development of clinical trials. Overall, (4-Chlorophenyl) 2,2-dichloroacetate is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

(4-Chlorophenyl) 2,2-dichloroacetate can be synthesized using a simple and cost-effective method. The synthesis involves the reaction between 4-chlorophenol and dichloroacetyl chloride in the presence of a base such as pyridine. The reaction yields (4-Chlorophenyl) 2,2-dichloroacetate as a white crystalline solid.

Scientific Research Applications

(4-Chlorophenyl) 2,2-dichloroacetate has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, diabetes, and other diseases. (4-Chlorophenyl) 2,2-dichloroacetate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. The compound has also been shown to improve glucose metabolism in diabetic animals, making it a potential treatment for diabetes.

properties

CAS RN

18133-57-8

Product Name

(4-Chlorophenyl) 2,2-dichloroacetate

Molecular Formula

C8H5Cl3O2

Molecular Weight

239.5 g/mol

IUPAC Name

(4-chlorophenyl) 2,2-dichloroacetate

InChI

InChI=1S/C8H5Cl3O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H

InChI Key

XBXQIOFECZDDPP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl

Other CAS RN

18133-57-8

synonyms

(4-chlorophenyl) 2,2-dichloroacetate

Origin of Product

United States

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